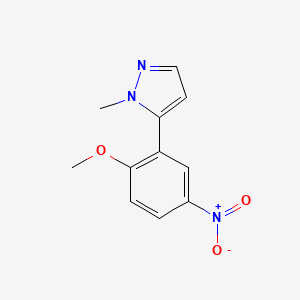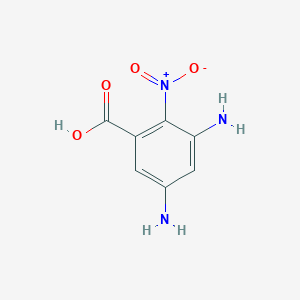
2,3,4,5,6-Pentachloro-3'-fluoro-1,1'-biphenyl
Overview
Description
2,3,4,5,6-Pentachloro-3'-fluoro-1,1'-biphenyl (PCB 95) is a highly toxic environmental contaminant that belongs to the family of polychlorinated biphenyls (PCBs). PCBs are persistent organic pollutants (POPs) that have been widely used in various industrial applications, including electrical equipment, hydraulic fluids, and plasticizers. PCB 95 is of particular concern due to its high toxicity and potential to cause adverse health effects in humans and wildlife.
Mechanism of Action
PCB 95 exerts its toxic effects by binding to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism and detoxification. PCB 95 activates the AhR pathway, leading to the production of reactive oxygen species (ROS) and the induction of oxidative stress. The ROS can damage cellular components, such as proteins, lipids, and DNA, leading to cell death and tissue damage.
Biochemical and Physiological Effects:
PCB 95 has been shown to have a wide range of biochemical and physiological effects on various organ systems in humans and wildlife. It can cause oxidative stress, inflammation, and apoptosis in the brain, liver, and other organs. PCB 95 has also been shown to disrupt the endocrine system, leading to alterations in hormone levels and reproductive dysfunction.
Advantages and Limitations for Lab Experiments
PCB 95 is a useful tool for studying the mechanisms of toxicity of 2,3,4,5,6-Pentachloro-3'-fluoro-1,1'-biphenyl and other environmental contaminants. It can be used to investigate the effects of oxidative stress, inflammation, and endocrine disruption on various organ systems in vitro and in vivo. However, the high toxicity of PCB 95 limits its use in laboratory experiments, as it can cause cell death and tissue damage at low concentrations.
Future Directions
There are several future directions for research on PCB 95 and other PCB congeners. One area of research is the development of new methods for the detection and quantification of 2,3,4,5,6-Pentachloro-3'-fluoro-1,1'-biphenyl in environmental samples. Another area of research is the identification of new targets for PCB toxicity, such as the gut microbiome and the immune system. Additionally, there is a need for further research on the long-term health effects of PCB exposure in humans and wildlife.
Scientific Research Applications
PCB 95 has been extensively studied for its toxicological effects on human health and the environment. It is known to be a potent neurotoxicant that can cause developmental and behavioral abnormalities in humans and wildlife. PCB 95 has also been shown to have endocrine-disrupting effects, which can lead to reproductive and developmental abnormalities.
properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-(3-fluorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl5F/c13-8-7(5-2-1-3-6(18)4-5)9(14)11(16)12(17)10(8)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVGANRHOPAZPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631400 | |
| Record name | 2,3,4,5,6-Pentachloro-3'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentachloro-3'-fluoro-1,1'-biphenyl | |
CAS RN |
29779-02-0 | |
| Record name | 2,3,4,5,6-Pentachloro-3'-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




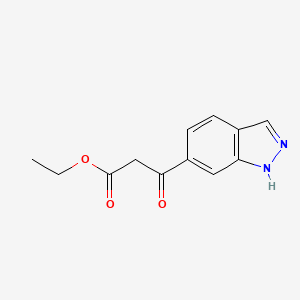
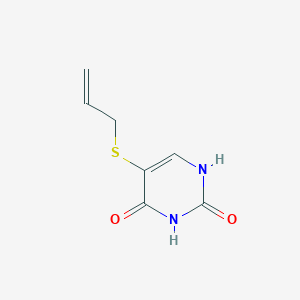
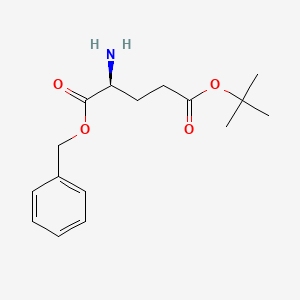


![6-Chloro-2-methoxyimidazo[1,2-b]pyridazine](/img/structure/B1630156.png)
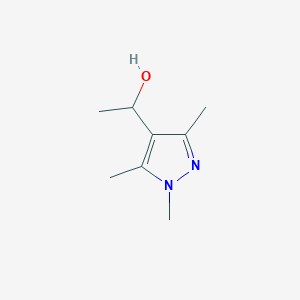
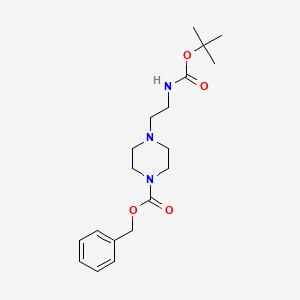
![1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one](/img/structure/B1630165.png)
